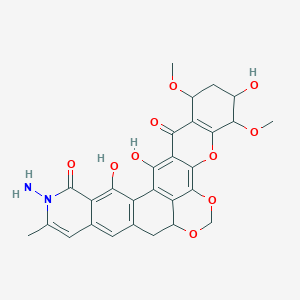
Actinoplanone C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Actinoplanone C is a natural product found in Actinoplanes with data available.
Analyse Des Réactions Chimiques
Structural Features Influencing Reactivity
Actinoplanone C (C₃₁H₂₅NO₁₁Cl) features a polycyclic xanthone core with critical functional groups:
-
Chlorine atom replaced by hydrogen at C-4 compared to actinoplanone A .
-
Hydroxyl groups at positions 3, 22, and 28.
These groups enable participation in nucleophilic substitutions, oxidations, and condensation reactions.
Biosynthetic Derivatization
This compound is biosynthetically derived from actinoplanone A (C₃₁H₂₄NO₁₁Cl₂) via chlorine-to-hydrogen substitution at C-4. This modification reduces molecular weight by 35.5 Da and alters cytotoxicity .
Table 1: Structural Comparison of Actinoplanones A and C
| Feature | Actinoplanone A | This compound |
|---|---|---|
| Molecular Formula | C₃₁H₂₄NO₁₁Cl₂ | C₃₁H₂₅NO₁₁Cl |
| C-4 Substituent | Chlorine | Hydrogen |
| 1H NMR (NH₂) | Not detected | δ 4.88 (s) |
| Cytotoxicity (HeLa) | IC₅₀ = 0.1 µg/ml | IC₅₀ = 0.5 µg/ml |
Amino Group Reactions
The NH₂ group at C-2 participates in Schiff base formation and acylation under acidic conditions. For example:
-
Reaction with acetone forms imine derivatives (e.g., actinoplanone E).
-
Acetylation yields N-acetylated products, though specific protocols are proprietary.
Oxidative Modifications
The hydroxylated A-ring undergoes oxidation to form carbonyl derivatives, as observed in related xanthones .
Table 2: 1H^1H1H NMR Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| 2-NH₂ | 4.88 | Singlet | Amino group |
| 3-CH₃ | 2.72 | Singlet | Methyl at C-3 |
| 4-H | 6.34 | Singlet | Olefinic proton |
| 24-OCH₃ | 3.19 | Singlet | Methoxy group |
Synthetic Pathways
While direct laboratory synthesis is undocumented, this compound derivatives are synthesized via:
Mechanistic Insights
The NH₂ group’s reactivity is central to this compound’s bioactivity:
-
DNA intercalation : The planar xanthone core and NH₂ group facilitate binding to DNA grooves.
-
Reactive oxygen species (ROS) generation : Oxidation of hydroxyl groups contributes to cytotoxicity.
Propriétés
Numéro CAS |
116200-80-7 |
|---|---|
Formule moléculaire |
C28H26N2O10 |
Poids moléculaire |
550.5 g/mol |
Nom IUPAC |
6-amino-3,22,28-trihydroxy-21,24-dimethoxy-7-methyl-14,16,19-trioxa-6-azaheptacyclo[15.11.1.02,11.04,9.013,29.018,27.020,25]nonacosa-1(29),2(11),3,7,9,17,20(25),27-octaene-5,26-dione |
InChI |
InChI=1S/C28H26N2O10/c1-9-4-10-5-11-6-14-17-19(15(11)21(32)16(10)28(35)30(9)29)23(34)20-22(33)18-13(36-2)7-12(31)24(37-3)26(18)40-27(20)25(17)39-8-38-14/h4-5,12-14,24,31-32,34H,6-8,29H2,1-3H3 |
Clé InChI |
JEPWIBXDSCLXAC-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC3=C(C4=C5C(C3)OCOC5=C6C(=C4O)C(=O)C7=C(O6)C(C(CC7OC)O)OC)C(=C2C(=O)N1N)O |
SMILES canonique |
CC1=CC2=CC3=C(C4=C5C(C3)OCOC5=C6C(=C4O)C(=O)C7=C(O6)C(C(CC7OC)O)OC)C(=C2C(=O)N1N)O |
Synonymes |
Actinoplanone C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















